Bromo-PEG2-CH2CO2tBu Bromo-PEG2-CH2CO2tBu Bromo-PEG2-CH2CO2tBu is a PEG derivative containing a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide (Br) is a very good leaving group for nucleophilic substitution reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions.
Brand Name: Vulcanchem
CAS No.: 1807518-63-3
VCID: VC0522110
InChI: InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)COCCOCCBr
Molecular Formula: C9H16BrO4
Molecular Weight: 268.13

Bromo-PEG2-CH2CO2tBu

CAS No.: 1807518-63-3

Cat. No.: VC0522110

Molecular Formula: C9H16BrO4

Molecular Weight: 268.13

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bromo-PEG2-CH2CO2tBu - 1807518-63-3

Specification

CAS No. 1807518-63-3
Molecular Formula C9H16BrO4
Molecular Weight 268.13
IUPAC Name tert-butyl 2-[2-(2-bromoethoxy)ethoxy]acetate
Standard InChI InChI=1S/C10H19BrO4/c1-10(2,3)15-9(12)8-14-7-6-13-5-4-11/h4-8H2,1-3H3
Standard InChI Key LKVRWBTYMJIGLN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCBr
Appearance Solid powder

Introduction

Chemical Structure and Fundamental Properties

Molecular Structure

Bromo-PEG2-CH2CO2tBu features a short polyethylene glycol chain (PEG2) flanked by a bromine atom at one terminus and a tert-butyl-protected carboxylic acid group at the other. The molecular formula is C10H19BrO4, with a calculated molecular weight of 283.16 g/mol. The compound's structure can be represented as Br-CH2CH2-O-CH2CH2-O-CH2-COO-C(CH3)3, illustrating its linear arrangement with defined reactive sites at both ends.

Physical Properties

Bromo-PEG2-CH2CO2tBu typically exists as a clear to pale yellow liquid or low-melting solid at room temperature. The incorporation of the PEG chain confers enhanced solubility in both aqueous and organic media, making it particularly valuable for biologically-relevant applications. The compound demonstrates good stability under standard laboratory storage conditions when protected from moisture and strong light.

PropertyValue
Molecular FormulaC10H19BrO4
Molecular Weight283.16 g/mol
Physical StateClear to pale yellow liquid/solid
SolubilitySoluble in water, alcohol, chloroform, and most organic solvents
Storage Conditions-20°C, protected from moisture and light
StabilityStable under standard laboratory conditions

Chemical Reactivity Profile

The compound possesses two primary reactive sites: the bromide terminus, which serves as an excellent leaving group for nucleophilic substitution reactions, and the protected carboxyl group, which can be selectively deprotected under acidic conditions. This dual functionality allows for sequential chemical modifications, making the compound valuable for multi-step synthetic procedures.

Synthesis Methodologies

Laboratory Preparation Routes

The synthesis of Bromo-PEG2-CH2CO2tBu typically involves a series of controlled reactions starting with diethylene glycol. The primary synthetic route involves initial protection of one hydroxyl group, followed by activation and bromination of the second hydroxyl group. Finally, the protected hydroxyl is converted to a tert-butyl ester through appropriate chemical transformations.

A representative synthetic pathway may include:

  • Monoprotection of diethylene glycol

  • Bromination of the free hydroxyl group using phosphorus tribromide or other brominating agents

  • Deprotection of the remaining hydroxyl group

  • Conversion to the corresponding tert-butyl ester using tert-butyl trichloroacetimidate or similar reagents

Industrial Scale Production

Industrial production relies on optimized versions of laboratory synthesis routes with modifications to enhance yield, purity, and cost-effectiveness. Purification typically involves distillation or column chromatography to achieve high purity levels required for research and pharmaceutical applications.

Applications in Scientific Research

Pharmaceutical Relevance

Bromo-PEG2-CH2CO2tBu serves as a valuable building block in pharmaceutical research, particularly in drug delivery systems. The PEG component enhances biocompatibility and solubility of drug conjugates, while the reactive bromide allows for attachment to various pharmacologically active compounds. The protected carboxyl group provides an additional point for conjugation after deprotection.

Bioconjugation Applications

The compound functions effectively as a heterobifunctional linker for bioconjugation chemistry. Its structure allows for sequential reactions: first utilizing the bromide end for attachment to biomolecules containing nucleophilic groups (such as thiols or amines), followed by deprotection of the carboxyl terminus for conjugation to secondary molecules or surfaces.

Application AreaSpecific Uses
Pharmaceutical ResearchDrug delivery systems, prodrug development
BioconjugationProtein modification, antibody-drug conjugates
Surface ModificationPreparation of biocompatible materials
Analytical ChemistryDevelopment of specialty reagents

Material Science Applications

In material science, Bromo-PEG2-CH2CO2tBu contributes to the development of functionalized surfaces and specialized polymers. The compound can be used to introduce PEG chains onto various substrates, enhancing biocompatibility and reducing protein adsorption—properties particularly valuable in biomedical device development.

Chemical Reaction Profile

Nucleophilic Substitution Reactions

The bromide group in Bromo-PEG2-CH2CO2tBu readily participates in nucleophilic substitution reactions, allowing for the attachment of various functional groups. Common nucleophiles include:

  • Amines, forming secondary or tertiary amine linkages

  • Thiols, creating thioether bonds

  • Alkoxides, resulting in ether formation

  • Azides, producing azido-derivatives suitable for click chemistry applications

The reactions typically proceed via an SN2 mechanism, with the bromide serving as an excellent leaving group under mild conditions.

Tert-Butyl Group Deprotection

The tert-butyl ester can be selectively deprotected under acidic conditions to reveal the free carboxylic acid. Common deprotection methods include:

  • Treatment with trifluoroacetic acid (TFA)

  • Use of formic acid

  • Hydrochloric acid in organic solvents

This deprotection step occurs without affecting the remainder of the molecule, allowing for subsequent functionalization through the newly exposed carboxylic acid.

Comparative Analysis with Analogous Compounds

Structural Variations

Bromo-PEG2-CH2CO2tBu is part of a broader family of functionalized PEG derivatives. Structural analogs include variants with different PEG chain lengths (PEG3, PEG4, etc.) and those featuring alternative functional groups in place of the bromide (e.g., tosylate, mesylate, or azido groups).

CompoundKey DifferencesRelative Reactivity
Bromo-PEG3-CH2CO2tBuAdditional ethylene oxide unitSimilar bromine reactivity, increased water solubility
Azido-PEG2-CH2CO2tBuAzide in place of bromideSuitable for click chemistry, less reactive in nucleophilic substitutions
Tosyl-PEG2-CH2CO2tBuTosylate in place of bromideAlternative leaving group, comparable reactivity
Bromo-PEG2-CH2COOHFree carboxylic acidMore reactive carboxyl group, potential for side reactions

Reactivity Comparisons

The reactivity of Bromo-PEG2-CH2CO2tBu compared to its analogs depends primarily on the leaving group quality and the PEG chain length. Bromide generally provides an excellent balance of reactivity and stability, making it preferable for many applications over more reactive (e.g., iodide) or less reactive (e.g., chloride) alternatives.

Analytical Characterization Techniques

Spectroscopic Identification

Bromo-PEG2-CH2CO2tBu can be characterized using various spectroscopic techniques:

  • NMR Spectroscopy: 1H NMR typically shows characteristic signals for the tert-butyl group (around 1.4-1.5 ppm), the PEG chain protons (3.4-3.8 ppm), and the methylene groups adjacent to the functional groups.

  • IR Spectroscopy: Key absorbance bands include those for the ester carbonyl (approximately 1730 cm-1) and C-O stretching of the PEG chain (1100-1200 cm-1).

  • Mass Spectrometry: Exhibits characteristic fragmentation patterns with molecular ion peaks corresponding to the molecular weight and fragment ions resulting from cleavage at the ether linkages.

Current Research Trends and Future Perspectives

Emerging Applications

Recent research indicates expanding applications of Bromo-PEG2-CH2CO2tBu in:

  • Development of targeted drug delivery systems

  • Creation of biorthogonal chemical reporters for biological imaging

  • Design of stimuli-responsive materials for controlled release applications

  • Surface modification of nanoparticles for enhanced biocompatibility

Future Research Directions

Potential future developments include:

  • Integration into more complex bioconjugation strategies

  • Application in combination with emerging technologies such as PROTAC (Proteolysis Targeting Chimeras)

  • Development of environmentally responsive linkages for smart drug delivery

  • Incorporation into novel biomaterials with programmable degradation profiles

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